Retigabine, also known as Ezogabine in the United States, is a novel chemical compound with significant applications in scientific research, particularly in the field of neurophysiology. It is classified as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of voltage-gated potassium channels. [] Retigabine is recognized as the first-in-class KCNQ channel opener approved for therapeutic use in humans. [, ]
While detailed molecular structure analysis of Retigabine is limited in the provided papers, research highlights key structural features crucial for its interaction with KCNQ channels. A conserved tryptophan residue (Trp-265 in KCNQ3 numbering) within the S5 transmembrane segment of KCNQ channels has been identified as critical for retigabine binding. [, ] Further studies using chimeric KCNQ channels indicate that the presence of this tryptophan residue in all subunits forming the functional tetrameric channel is necessary for retigabine sensitivity. [] Additional residues, including Leu-314 within the pore region and Leu-272 in the S5 segment, are also suggested to contribute to the retigabine binding site. []
Retigabine's primary mechanism of action involves enhancing the activity of KCNQ potassium channels. These channels play a crucial role in regulating neuronal excitability by controlling the flow of potassium ions across the cell membrane. [, , ] Retigabine binds to a specific site within the pore region of KCNQ channels, causing a shift in the voltage dependence of channel activation towards more negative potentials. [, , ] This shift effectively makes the channels easier to open, leading to increased potassium efflux, hyperpolarization of the neuronal membrane, and ultimately a reduction in neuronal excitability. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: